Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
The compound you’re asking about is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an acetamido group, which is a functional group consisting of an acyl group bonded to nitrogen . The presence of the diphenyl group suggests that this compound may have interesting chemical properties due to the conjugated system of the phenyl rings .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). These techniques can provide information about the types of bonds and functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Generally, compounds with thiophene rings can undergo reactions such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These could include measurements of melting point, boiling point, solubility, and spectral data from techniques such as NMR and FTIR .
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is highlighted for its excellent yields and complete regioselectivity, demonstrating the compound's utility in constructing complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).
Preparation Methodology
A safe and efficient preparation method for ethyl 2-methylthiophene-3-carboxylate, a similar compound, has been developed, showcasing operational simplicity and the avoidance of strong bases or cryogenic conditions. This methodological advancement facilitates the synthesis of thiophene derivatives on a multikilogram scale, underscoring the compound's synthetic accessibility and applicability in further chemical transformations (Kogami & Watanabe, 2011).
Novel Heterocycles Synthesis
The synthesis of novel thieno[2,3‐c]pyridazines and related heterocycles has been reported, utilizing ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate. These heterocycles have been evaluated for their antibacterial and antifungal activities, indicating the compound's potential as a precursor in the development of new pharmacologically active agents (Radwan & Bakhite, 1999).
Antiallergy Agents
A study described the preparation of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates and their evaluation as antiallergy agents. This research exemplifies the compound's role in the development of orally active pharmaceuticals for treating allergies, highlighting its medicinal chemistry applications (Temple et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-3-26-22(25)20-15(2)14-18(27-20)23-21(24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,19H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFYKRQNQGQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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